molecular formula C13H19N3O2 B14308956 Propanamide, 3,3'-[(phenylmethyl)imino]bis- CAS No. 112193-78-9

Propanamide, 3,3'-[(phenylmethyl)imino]bis-

Katalognummer: B14308956
CAS-Nummer: 112193-78-9
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: GJRSWOLSHCNIRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, 3,3’-[(phenylmethyl)imino]bis- is an organic compound with a complex structure that includes both amide and imine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3,3’-[(phenylmethyl)imino]bis- typically involves the reaction of propanamide with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, 3,3’-[(phenylmethyl)imino]bis- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Propanamide, 3,3’-[(phenylmethyl)imino]bis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of Propanamide, 3,3’-[(phenylmethyl)imino]bis- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pathways involved in these interactions are complex and depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanamide: A simpler amide with the formula CH3CH2C=O(NH2).

    Benzylamine: An amine with the formula C6H5CH2NH2.

    N-Phenylpropanamide: A compound with a similar structure but without the imine group.

Uniqueness

Propanamide, 3,3’-[(phenylmethyl)imino]bis- is unique due to the presence of both amide and imine functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

112193-78-9

Molekularformel

C13H19N3O2

Molekulargewicht

249.31 g/mol

IUPAC-Name

3-[(3-amino-3-oxopropyl)-benzylamino]propanamide

InChI

InChI=1S/C13H19N3O2/c14-12(17)6-8-16(9-7-13(15)18)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,17)(H2,15,18)

InChI-Schlüssel

GJRSWOLSHCNIRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CCC(=O)N)CCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.